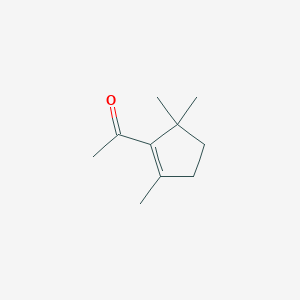

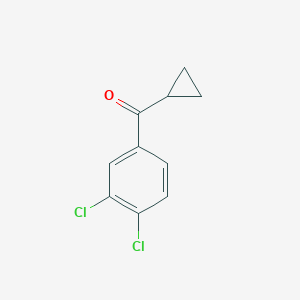

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone

説明

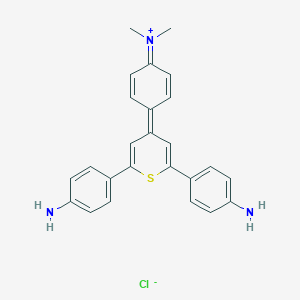

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone, also known as PTEE, is an organic compound with a wide range of applications in scientific research and development. It has been used in the synthesis of various compounds, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds. PTEE has also been used in studies of biochemical and physiological effects.

科学的研究の応用

Microwave-Assisted Synthesis

- A microwave-assisted Hantzsch thiazole synthesis technique has been developed for synthesizing N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related ethanones and thioureas. This method showcases the potential of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone in facilitating efficient synthesis processes (Kamila, Mendoza, & Biehl, 2012).

Anticancer Research

- In anticancer research, certain derivatives of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone have demonstrated promising activity against breast cancer cells, indicating their potential as therapeutic agents (Mahmoud et al., 2021).

Cholinesterase Inhibitors

- Studies have focused on synthesizing various ethanone derivatives to investigate their anticholinesterase activities, highlighting the chemical's relevance in neurological research (Abu Mohsen et al., 2014).

Antifungal and Cytotoxicity Studies

- Some derivatives of this compound have shown potent anticandidal agents with weak cytotoxicities, indicating their potential in developing antifungal therapies (Kaplancıklı et al., 2014).

Fungicidal Activity

- Novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been prepared, and some exhibit moderate inhibitory activity against fungal species, contributing to agricultural fungicide research (Liu et al., 2012).

Antimicrobial and Antioxidant Evaluation

- Research has been conducted on synthesizing new imidazole-based heterocycles from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, demonstrating significant antibacterial and antioxidant properties, which is crucial in the development of new antimicrobial agents (Abdel-Wahab, Awad, & Badria, 2011).

特性

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJAPTFQPWENFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346040 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone | |

CAS RN |

10045-50-8 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

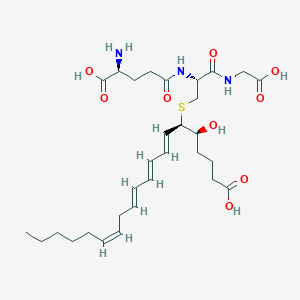

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)

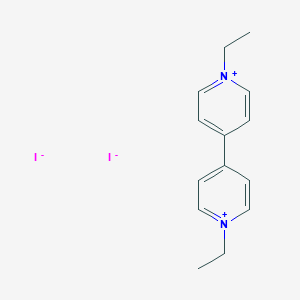

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)